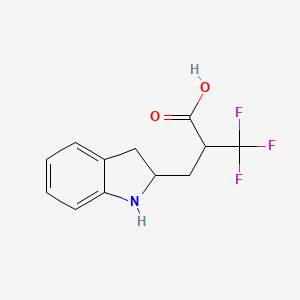

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid

Description

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid (CAS: 690632-19-0) is a synthetic organic compound featuring a propionic acid backbone substituted with a 2-indolinyl group at position 3 and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-2-ylmethyl)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c13-12(14,15)9(11(17)18)6-8-5-7-3-1-2-4-10(7)16-8/h1-4,8-9,16H,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOULSYTKDTIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584882 | |

| Record name | 2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-19-0 | |

| Record name | 2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Indolinyl-2-trifluoromethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Indoline-Containing Precursors

Starting from halogenated or activated indoline derivatives, catalytic hydrogenation using iridium catalysts in methanol/THF mixtures yields the corresponding saturated indoline intermediates.

Reaction parameters:

Palladium-Catalyzed Coupling for Propionic Acid Formation

The key carbon–carbon bond formation to yield the propionic acid backbone involves coupling a suitably substituted indoline derivative (bearing a leaving group such as Br or I) with trifluoromethyl-substituted reagents.

Reaction conditions:

Data Table Summarizing Key Preparation Parameters

| Step | Catalyst System | Solvent(s) | Temperature (°C) | Pressure | Notes |

|---|---|---|---|---|---|

| Hydrogenation of Indoline | Iridium complex | Methanol/THF (3:2) | 60–80 | Hydrogen gas | Mild conditions, catalytic amounts |

| Palladium-catalyzed coupling | Pd2(dba)3 + P(o-tol)3 or Pd(PPh3)_4 | DMAc, DMAc/2-methyl-THF | 50–100 (opt. 80) | Atmospheric | Molar ratio 0.5–1.1 equiv. of reagents |

| Intermediate purification | Standard organic solvents | Various (DCM, toluene) | Ambient | Atmospheric | Purification after each step |

Research Findings and Optimization Notes

Catalyst and Solvent Effects : Iridium catalysts show high selectivity and activity for hydrogenation of indoline intermediates, with methanol/THF mixtures enhancing solubility and reaction rates. Palladium catalysts paired with appropriate phosphine ligands provide efficient coupling, with DMAc-based solvents stabilizing catalytic species and improving yields.

Temperature Control : Maintaining reaction temperatures within the 60–80 °C range for hydrogenation and near 80 °C for coupling maximizes conversion while minimizing side reactions.

Equivalents and Catalyst Loading : Using slightly substoichiometric to stoichiometric amounts of coupling partners (0.5–1.1 equivalents) balances reaction completeness and cost-effectiveness. Catalysts are used in catalytic amounts, typically less than 5 mol%.

Purification : Intermediate and final products require purification by standard chromatographic or crystallization techniques to achieve high purity suitable for further applications or biological testing.

Chemical Reactions Analysis

Types of Reactions

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid can undergo several types of chemical reactions, including:

Oxidation: The indoline moiety can be oxidized to form indole derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Substituted indoline derivatives.

Scientific Research Applications

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid has several scientific research applications, including:

Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

Material Science: Possible applications in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid involves its interaction with various molecular targets and pathways. The indoline moiety may interact with biological receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

A. Trifluoromethyl-Substituted Propionic Acids

Key Observations :

B. Heterocyclic Propionic Acid Derivatives

Key Observations :

Thermodynamic Properties

Phase Transition Data (From ):

| Compound Name | Fusion Enthalpy (kJ/mol) | Fusion Temperature (K) | Method |

|---|---|---|---|

| (dl)-2-(2-Chloro-3-methylphenoxy)propionic acid | 30.54 | 391.5 | DSC |

| N,N-dimethyl-N′-[3-(trifluoromethyl)-phenyl]urea | 29.82 | 434.1 | Literature |

While direct data for the target compound is unavailable, trifluoromethyl-substituted compounds generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions (e.g., C-F···H bonds).

Biological Activity

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid, also known by its CAS number 690632-19-0, is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on diverse research findings.

- Chemical Formula : C₁₂H₁₂F₃NO₂

- Molecular Weight : 273.23 g/mol

- Structure : The compound features an indoline moiety and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.

The biological activity of 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid is primarily attributed to its ability to interact with various biological targets.

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes by binding to their active sites, leading to alterations in enzymatic activity. This mechanism is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

- Cell Signaling Modulation : It can modulate key signaling pathways by interacting with proteins involved in cellular communication. This modulation can influence gene expression and cellular metabolism.

Biological Activity

Research indicates that 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid exhibits several biological activities:

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor effects, warranting exploration in cancer therapeutics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound can be absorbed through cell membranes, facilitated by its lipophilic nature. Its distribution within tissues may vary based on specific transport mechanisms.

- Metabolism and Excretion : Metabolic pathways involving phase I and phase II reactions are likely engaged in the biotransformation of this compound. The excretion route remains to be fully elucidated.

Case Studies and Research Findings

Several studies have focused on the biological implications of 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid:

- In vitro Studies : Research has shown that this compound can inhibit certain cancer cell lines, indicating its potential as an anticancer agent. For instance, studies involving human breast cancer cells demonstrated reduced proliferation upon treatment with the compound.

- In vivo Studies : Animal models have provided insights into the pharmacological effects of this compound, showing promising results in reducing tumor size and inflammation markers.

- Toxicity Assessments : Toxicological evaluations have indicated that while the compound exhibits biological activity, it also poses risks such as skin irritation and eye damage at high concentrations .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid, and how can catalytic asymmetric hydrogenation be applied?

- Methodological Answer : Catalytic asymmetric hydrogenation is a key strategy for introducing chirality in trifluoromethyl-containing compounds. For example, (R)-Ru(OAc)₂(BINAP) has been used to hydrogenate 2-(trifluoromethyl)acrylic acid derivatives, achieving high enantioselectivity (>90% ee) . For 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid, a similar approach could involve:

- Substrate Design : Start with an α,β-unsaturated trifluoromethyl precursor.

- Catalyst Optimization : Screen chiral catalysts (e.g., Ru-BINAP complexes) under varying pressures (1–50 bar H₂) and temperatures (25–80°C).

- Post-Reaction Analysis : Use chiral HPLC or NMR with shift reagents to confirm enantiomeric purity.

Q. How can spectroscopic and chromatographic methods ensure structural identity and purity of the compound?

- Methodological Answer :

- NMR : Compare ¹H/¹³C NMR data with structurally related compounds (e.g., 3-(2-Trifluoromethylphenyl)propionic acid, δ 12.1 ppm for -COOH, δ 7.2–7.8 ppm for aromatic protons) .

- LC-MS : Monitor purity (>98%) using a C18 column (mobile phase: 0.1% formic acid in H₂O/MeCN) and confirm molecular weight (e.g., [M+H]⁺ at m/z 288.1).

- Melting Point : Cross-reference with analogs like DL-3β-Indolylalanine (mp ~289°C) to validate crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or compound stability. Mitigation strategies include:

- Standardized Bioassays : Use positive controls (e.g., indolepyruvate derivatives ) and replicate experiments under controlled pH (6–8) and temperature (37°C).

- Stability Studies : Monitor degradation in aqueous buffers via UV-Vis (λ = 260–280 nm) over 24–72 hours .

- Statistical Validation : Apply ANOVA or multivariate analysis to compare datasets, ensuring p < 0.05 significance thresholds .

Q. What strategies enhance the compound’s stability in aqueous solutions for in vitro studies?

- Methodological Answer :

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize acid-catalyzed hydrolysis of the trifluoromethyl group.

- Lyophilization : Pre-freeze the compound with cryoprotectants (e.g., trehalose) to reduce aggregation.

- Light Protection : Store solutions in amber vials to prevent photodegradation of the indolinyl moiety, as seen in tryptophan analogs .

Q. How does the indolinyl group influence the compound’s interaction with enzymatic targets compared to other indole derivatives?

- Methodological Answer :

- Docking Simulations : Compare binding affinities with tryptophan-metabolizing enzymes (e.g., tryptophan hydroxylase) using AutoDock Vina. Parameters: grid size = 25 ų, exhaustiveness = 20.

- Enzymatic Assays : Measure IC₅₀ values against indolepyruvate-dependent enzymes (e.g., aminotransferases) and contrast with 3-indolepropionic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.